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Cat. No.: B3421435 Get Quote

For Immediate Release

This technical guide offers an in-depth analysis of the crystal structure of fluorenone (C₁₃H₈O),

a key aromatic ketone with significant applications in organic electronics, pharmaceuticals, and

materials science. This document provides researchers, scientists, and drug development

professionals with a comprehensive overview of its crystallographic parameters, a detailed

breakdown of the experimental protocols for its structural determination, and visualizations of

the experimental workflow and molecular packing.

Crystallographic Data Summary
The crystal structure of 9-fluorenone was determined by single-crystal X-ray diffraction.[1] The

compound crystallizes in the orthorhombic space group Pcab with 16 molecules per unit cell.[1]

Key crystallographic data are summarized in the tables below for clarity and comparative

analysis.

Table 1: Crystal Data and Structure Refinement for Fluorenone.
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Parameter Value

Empirical Formula C₁₃H₈O

Formula Weight 180.21

Crystal System Orthorhombic

Space Group Pcab

Unit Cell Dimensions

a 16.068 (4) Å

b 18.650 (6) Å

c 12.550 (4) Å

Volume 3760.8 (2.0) Å³

Z (Molecules per unit cell) 16

Calculated Density 1.273 g/cm³

Data Collection

Radiation Mo Kα (λ = 0.70926 Å)

Final R index 0.056

Observed Reflections 1662

Data sourced from Luss & Smith (1972), Acta Crystallographica B28, 884-889.[1]

Table 2: Selected Bond Lengths and Angles for Fluorenone.
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Bond Length (Å) Angle Degree (°)

C-C (benzo rings,

avg.)
1.383 (1) C-C-O (avg.) -

C-C (alternate set 1,

avg.)
1.378 (1)

C-C-C (benzo rings,

set 1 avg.)
118.0 (2)

C-C (alternate set 2,

avg.)
1.388 (1)

C-C-C (benzo rings,

set 2 avg.)
120.4 (2)

C-C (inter-ring)
Consistent with sp²-

sp² single bonds

C-C-C (benzo rings,

set 3 avg.)
121.7 (2)

Data reflects the key geometric parameters of the fluorenone molecule in its crystalline state,

indicating a planar structure to within 0.025 Å.[1]

Experimental Protocols
The determination of the fluorenone crystal structure involves a multi-step process, from crystal

growth to data analysis and structure refinement. The methodologies employed are detailed

below.

Crystal Growth
Yellow, long prismatic crystals of fluorenone suitable for X-ray diffraction are typically grown

from solution.[1] Common methods for obtaining single crystals of small organic molecules

include:

Slow Evaporation: A saturated solution of fluorenone in a suitable solvent (e.g., ethanol,

benzene-petroleum ether) is allowed to evaporate slowly at a constant temperature. This

gradual increase in concentration promotes the formation of well-ordered single crystals.

Slow Cooling: A saturated solution of fluorenone at an elevated temperature is slowly cooled.

The decrease in solubility with temperature induces crystallization.

X-ray Data Collection
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A single crystal of appropriate size and quality is mounted on a goniometer head. The data for

the seminal structure determination was collected using counter-recorded, single-crystal X-ray

diffraction with Molybdenum Kα radiation.[1] The general workflow for data collection is as

follows:

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass

fiber or loop.

Unit Cell Determination: The crystal is centered in the X-ray beam, and a series of diffraction

images are collected to determine the unit cell parameters and crystal system.

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a

series of angles, measuring the intensities of the diffracted X-ray beams.

Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors, which are then

used to solve and refine the crystal structure.

Structure Solution: The initial atomic positions are determined using direct methods.[1] This

computational technique uses statistical relationships between the phases of the structure

factors to generate an initial electron density map.

Structure Refinement: The atomic model is refined against the experimental data using the

method of least squares.[1] This iterative process adjusts atomic coordinates and thermal

parameters to minimize the difference between the observed and calculated structure

factors. Hydrogen atoms are typically located from a difference Fourier map and their

positions and isotropic temperature factors are also refined.[1] The quality of the final refined

structure is assessed by the R-factor, which should be as low as possible (the final R index

for the fluorenone structure was 0.056).[1]

Visualizations
The following diagrams illustrate the experimental workflow for fluorenone crystal structure

analysis and the resulting molecular packing in the crystal lattice.
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Experimental workflow for fluorenone crystal structure analysis.
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Simplified 2D Representation of Fluorenone Packing
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Molecules form stacks which arrange into zigzag chains.
There are no intermolecular contacts shorter than van der Waals radii.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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